Pentadecanoyl chloride, also known as pentadecanoic acid or C15:0, is an odd-chain saturated fatty acid that has been gaining attention in the scientific community due to its potential health benefits and applications in various fields. Unlike the more commonly discussed even-chain saturated fatty acids, pentadecanoic acid has been associated with positive metabolic and heart health outcomes. This comprehensive analysis will delve into the mechanism of action of pentadecanoyl chloride and its applications across different domains, drawing from the latest research findings.
Pentadecanoyl chloride has been shown to exhibit a range of biological activities that are both dose-dependent and clinically relevant. In a comparative study, the cell-based activities of C15:0 were analyzed against eicosapentaenoic acid (EPA) and other compounds across multiple human cell systems. C15:0 demonstrated broad anti-inflammatory and antiproliferative effects, impacting 36 biomarkers across 10 systems without cytotoxicity. Notably, at certain concentrations, C15:0 mimicked the properties of various common therapeutics used to treat mood disorders, microbial infections, and cancer, suggesting its potential as a versatile bioactive compound1.
In the context of cancer, pentadecanoic acid has been evaluated for its anti-cancer effects, particularly in breast carcinoma stem-like cells. The compound selectively exerted cytotoxic effects on these cells, reduced their stemness, and suppressed migratory and invasive abilities. This was achieved through the inhibition of the JAK2/STAT3 signaling pathway, induction of cell cycle arrest, and promotion of caspase-dependent apoptosis, indicating that pentadecanoic acid could serve as a novel inhibitor in cancer treatment2.
Pentadecanoyl chloride's broad and safe bioactivity profile suggests its potential as a therapeutic agent. Its anti-inflammatory and antiproliferative properties make it a candidate for treating various diseases, including mood disorders, microbial infections, and cancers. The compound's ability to mimic the effects of established drugs further supports its therapeutic potential1.
In cancer research, pentadecanoic acid has shown promise as an anti-cancer agent, particularly against breast cancer stem-like cells. By targeting the JAK2/STAT3 signaling pathway, it could be used to suppress cancer cell stemness and invasiveness, which are critical factors in cancer progression and metastasis2.
Pentadecanoyl chloride has also been investigated for its antimicrobial properties, particularly in the context of biofilm formation. Biofilms, which are highly resistant to conventional drugs, pose a significant challenge in treating infections. Pentadecanoic acid has demonstrated the ability to prevent and destabilize the structure of polymicrobial biofilms involving fungi and bacteria, such as Candida albicans and Klebsiella pneumoniae. This suggests its potential use in developing anti-biofilm coatings to prevent infections, especially in medical devices4.
CAS No.: 122547-72-2
CAS No.: 3031-74-1
CAS No.: 22810-67-9
CAS No.:
CAS No.:
CAS No.: 150044-68-1